Ethyl 5-fluoropyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-fluoropyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWXTQJDIBVTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoropyrimidine-2-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. For instance, starting from 2-aminopyrimidine, diazotization followed by fluorination can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoropyrimidine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrimidine ring.
Substitution Reactions: Other substituents can be introduced into the pyrimidine ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized pyrimidine derivatives .
Scientific Research Applications
Ethyl 5-fluoropyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as fluorinated polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-fluoropyrimidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or modulate the activity of target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Substituent Variations
Ethyl 5-fluoropyrimidine-2-carboxylate belongs to a broader class of ethyl pyrimidine carboxylates. Key structural analogs include:
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects: The fluorine atom in the target compound increases ring electron deficiency, enhancing reactivity toward nucleophilic substitution compared to non-fluorinated analogs like ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl groups in or bromopyridinyl in ) reduce ring planarity, as evidenced by crystallographic data showing dihedral angles between the pyrimidine ring and substituents (e.g., 113.44° for N2—C9—C14 in ).
- Solubility: The ethyl ester group improves aqueous solubility relative to non-esterified pyrimidines. However, lipophilicity increases with halogenated substituents (e.g., bromine in ).
Crystallographic and Conformational Differences
- Bond Angles and Distances: In the target compound, the planar pyrimidine ring allows for conjugation, whereas tetrahydro analogs (e.g., ) exhibit non-planar conformations due to saturation. For example, C–C bond lengths in tetrahydro derivatives average 1.52 Å, contrasting with 1.38 Å in aromatic pyrimidines .
- Torsional Strain : Thioxo-containing analogs (e.g., ) show torsional strain (e.g., C10–C11–O2–C12 angle of -166.51°), influencing molecular rigidity .
Biological Activity
Ethyl 5-fluoropyrimidine-2-carboxylate is a fluorinated pyrimidine compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article compiles various studies and findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its pyrimidine ring structure, which includes a fluorine atom at the fifth position and an ethyl ester group at the second position. This unique arrangement enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. The general chemical formula for this compound is .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The fluorine substitution can improve binding affinity to various enzymes and receptors, which is crucial for its activity as an inhibitor in cellular processes.
- Antiviral Activity : Research indicates that compounds with similar structures exhibit significant antiviral properties, potentially by interfering with viral replication processes .
- Anticancer Properties : this compound has shown promise as an anticancer agent by inhibiting key pathways involved in tumor growth and proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| This compound | A549 (lung cancer) | 1.23 | Inhibits cell growth |
| This compound | MCF-7 (breast cancer) | 2.56 | Induces apoptosis |
| This compound | PC-3 (prostate cancer) | 0.91 | Cell cycle arrest at G2/M phase |
| Related Pyrimidine Derivative | EGFR Kinase | 0.35 | Strong inhibitor of EGFR signaling |
Case Studies
- Antiviral Efficacy : A study investigated the antiviral properties of ethyl 5-fluoropyrimidine derivatives against influenza virus strains. Results showed that these compounds effectively inhibited viral replication in vitro, demonstrating a potential pathway for developing new antiviral therapies.
- Anticancer Activity : In a series of experiments aimed at evaluating the anticancer effects of ethyl 5-fluoropyrimidine derivatives, researchers found that these compounds significantly reduced cell viability in multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, particularly in G2/M phase .
- Inhibitory Effects on Enzymes : Further investigations revealed that this compound acts as a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to increased cytotoxicity in rapidly dividing cells, such as cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Ethyl 5-fluoropyrimidine-2-carboxylate to maximize yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For fluorinated pyrimidines, using anhydrous solvents (e.g., DMF or THF) and catalysts like DBU can enhance reactivity. Reaction temperatures between 60–80°C and stepwise addition of fluorinating agents (e.g., Selectfluor®) are critical. Post-synthesis, monitor reaction progress via TLC and purify using column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v). Confirm purity via HPLC (>95%) and characterize using H/C NMR and FTIR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR is essential to confirm fluorine incorporation. H NMR should show characteristic peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) and pyrimidine protons (δ 8.0–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight (e.g., CHFNO: calc. 170.05, observed 170.04).
- FTIR : Look for C=O ester stretches (~1720 cm) and C-F vibrations (~1250 cm) .
Q. What protocols are recommended for purifying this compound?
- Methodological Answer : After synthesis, perform liquid-liquid extraction (ethyl acetate/water) to remove unreacted starting materials. Use recrystallization in ethanol/water (1:2 v/v) to isolate crystals. For further purification, employ preparative HPLC with a C18 column (acetonitrile/water gradient). Verify purity via melting point analysis (mp ~150–155°C) and elemental analysis (C, H, N ±0.3%) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve the molecular structure of this compound derivatives?
- Methodological Answer : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). Process data with SHELXT for structure solution and SHELXL for refinement. Validate bond lengths (C-F: ~1.34 Å) and angles using Mercury software. Address disorder via PART commands in SHELX. Cross-validate with DFT-optimized geometries (B3LYP/6-311G**) .
Q. How to resolve discrepancies between NMR data and crystallographic findings for fluorinated pyrimidines?
- Methodological Answer : If NMR suggests a planar structure but SC-XRD shows puckering, consider dynamic effects in solution (e.g., ring flipping). Use variable-temperature NMR to detect conformational exchange. For fluorine positional conflicts, compare NMR chemical shifts with computed values (GIAO-DFT). If crystallographic thermal parameters (B factors) are high, refine using TWINABS for twinned crystals .
Q. What experimental strategies assess the electronic effects of the fluorine substituent in this compound?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry (CHCN, 0.1 M TBAPF) to measure reduction potentials. Fluorine’s electron-withdrawing effect lowers LUMO energy.
- Computational Studies : Perform NBO analysis (Gaussian 16) to quantify charge distribution.
- Reactivity Assays : Compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings .
Q. How to design experiments evaluating this compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : React with amines (e.g., benzylamine) in DMF at 80°C. Monitor by H NMR for ester-to-amide conversion. For SNAr reactions, use KCO as base and track fluoride release via ion chromatography. Compare activation energies (Eyring plots) with DFT-computed transition states .
Q. What are best practices for managing toxic byproducts from fluorinated pyrimidine synthesis?
- Methodological Answer : Fluoride ions and halogenated solvents require neutralization with Ca(OH) before disposal. Use fume hoods and PTFE-coated equipment to minimize exposure. Collaborate with certified waste management services for incineration (≥1100°C) to prevent HF emissions. Document waste streams per REACH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
